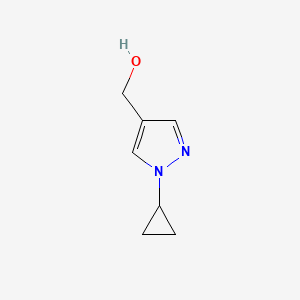![molecular formula C11H8F3N5OS2 B2975783 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea CAS No. 2319874-78-5](/img/structure/B2975783.png)
1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea, also known as TPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TPTU belongs to the class of thiourea derivatives and is widely used in various research fields such as biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in cellular processes. 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions.
Biochemical and Physiological Effects:
1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to exhibit various biochemical and physiological effects. It has been found to possess anti-inflammatory and antioxidant properties. Additionally, 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to exhibit significant hepatoprotective activity by reducing the levels of liver enzymes such as alanine transaminase and aspartate transaminase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has several advantages as well as limitations for lab experiments. One of the main advantages is its high solubility in water, which makes it easy to use in various experimental setups. However, 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea is relatively unstable and can undergo decomposition under certain conditions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the research on 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea. One of the main areas of research is its potential use as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, the development of new synthesis methods for 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea and its derivatives can lead to the discovery of new compounds with improved properties and applications.
Conclusion:
In conclusion, 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea is a unique chemical compound that has gained significant attention in the field of scientific research due to its various properties and applications. Its inhibitory activity against various enzymes and proteins makes it a valuable tool for studying various cellular processes. Further research on 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea and its derivatives can lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
There are several methods available for synthesizing 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)aniline with thiosemicarbazide in the presence of sodium acetate and acetic acid. The resulting intermediate is then treated with thiocyanic acid to obtain 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea in high yields.
Applications De Recherche Scientifique
1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its various scientific research applications. It has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, urease, and xanthine oxidase. Additionally, 1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea has been shown to possess significant antimicrobial and antifungal activity.
Propriétés
IUPAC Name |
1-(thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N5OS2/c12-11(13,14)6-2-1-3-7(4-6)15-10(21)18-17-9(20)8-5-22-19-16-8/h1-5H,(H,17,20)(H2,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGHUUZPCPPTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CSN=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl N-[(1S,2S,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2975718.png)

